molecular formula C12H22O B13209406 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane

Cat. No.: B13209406
M. Wt: 182.30 g/mol
InChI Key: FZDLKKJXTWGKSP-UHFFFAOYSA-N
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Description

6-(2-Methylbutan-2-yl)-1-oxaspiro[25]octane is a chemical compound with the molecular formula C14H24O2 It is known for its unique spiro structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of spirocyclization reactions, where a linear precursor undergoes cyclization to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid: This compound shares a similar spiro structure but has a carboxylic acid functional group.

    6-tert-pentylspiro[2.5]octane-1-carboxylic acid: Another similar compound with a different substituent group.

Uniqueness

6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane is unique due to its specific spiro structure and the presence of an oxaspiro moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-1-oxaspiro[2.5]octane

InChI

InChI=1S/C12H22O/c1-4-11(2,3)10-5-7-12(8-6-10)9-13-12/h10H,4-9H2,1-3H3

InChI Key

FZDLKKJXTWGKSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)CO2

Origin of Product

United States

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